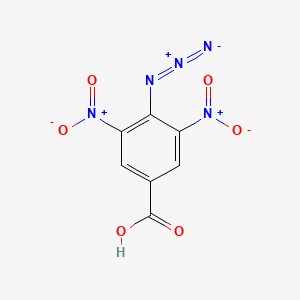

4-Azido-3,5-dinitrobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

64108-99-2 |

|---|---|

Molecular Formula |

C7H3N5O6 |

Molecular Weight |

253.13 g/mol |

IUPAC Name |

4-azido-3,5-dinitrobenzoic acid |

InChI |

InChI=1S/C7H3N5O6/c8-10-9-6-4(11(15)16)1-3(7(13)14)2-5(6)12(17)18/h1-2H,(H,13,14) |

InChI Key |

DJXDOUSJFJHEKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of the 3,5-Dinitrobenzoic Acid Core

The foundational step in producing 4-azido-3,5-dinitrobenzoic acid is the synthesis of a stable 3,5-dinitrobenzoic acid core. This is typically achieved through two primary methodologies: the direct nitration of benzoic acid or its derivatives, and the chemical modification of functional groups on an existing dinitroaromatic scaffold.

The most common and direct route to 3,5-dinitrobenzoic acid is the electrophilic nitration of benzoic acid. nih.govwikipedia.org This reaction requires strong dehydrating conditions, typically employing a mixture of fuming nitric acid and concentrated sulfuric acid. nih.govorgsyn.org The carboxyl group of benzoic acid is a deactivating, meta-directing group, which means that the incoming nitro groups are directed to the 3 and 5 positions on the aromatic ring. However, the deactivating nature of both the carboxyl group and the first introduced nitro group makes the second nitration step more difficult than the first. orgsyn.org

To achieve dinitration, forceful reaction conditions are necessary. A typical laboratory-scale synthesis involves dissolving benzoic acid in concentrated sulfuric acid and then adding fuming nitric acid. nih.gov The reaction mixture is then heated for several hours to drive the reaction to completion. nih.gov Yields for this process are generally moderate, often in the range of 54-58%. nih.gov

An alternative starting material for this process is 3-nitrobenzoic acid. nih.govwikipedia.org As one nitro group is already in place, the subsequent nitration to the 3,5-dinitro product can proceed with high efficiency, with reported yields of approximately 98%. wikipedia.org

Table 1: Nitration Conditions for the Synthesis of 3,5-Dinitrobenzoic Acid

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Benzoic Acid | Fuming HNO₃, Conc. H₂SO₄ | 70-90, then 135-145 | 4, then 3 | 54-58 | nih.gov |

| Benzoic Acid | Fuming HNO₃, Conc. H₂SO₄ | 80-85, then 100, then 135 | 1, then 0.5-1, then 2 | ~70 | orgsyn.org |

| 3-Nitrobenzoic Acid | Not specified | Not specified | Not specified | ~98 | wikipedia.org |

Besides direct nitration of benzoic acid, 3,5-dinitrobenzoic acid can also be synthesized through the chemical transformation of other functional groups already present on a dinitrated benzene (B151609) ring. One notable example is the oxidation of 3,5-dinitrotoluene (B12062). nih.govorgsyn.org In this method, the methyl group of 3,5-dinitrotoluene is oxidized to a carboxylic acid, yielding the desired 3,5-dinitrobenzoic acid. nih.gov This approach is a viable alternative if 3,5-dinitrotoluene is a more readily available starting material.

Introduction of the Azido (B1232118) Functionality

With the 3,5-dinitrobenzoic acid core in hand, the next critical stage is the introduction of the azido group at the 4-position. This can be accomplished through two main synthetic pathways: the nucleophilic substitution of a suitable leaving group, or through the diazotization of an amino group, followed by treatment with an azide (B81097) salt.

A direct method for introducing the azido group is through a nucleophilic aromatic substitution reaction. This pathway requires a precursor with a good leaving group at the 4-position, such as a halogen. The synthesis of 4-chloro-3,5-dinitrobenzoic acid serves as a key example for this approach. guidechem.com This chlorinated intermediate can be prepared by the nitration of 4-chlorobenzoic acid. guidechem.com

Once 4-chloro-3,5-dinitrobenzoic acid is obtained, it can be reacted with an azide source, such as sodium azide. guidechem.com The electron-withdrawing nitro groups on the ring activate the 4-position towards nucleophilic attack by the azide ion, which displaces the chloride leaving group. masterorganicchemistry.com This reaction is typically carried out in a suitable solvent under heating. For instance, a procedure involves reacting 4-chloro-3,5-dinitrobenzoic acid with sodium azide in the presence of fuming sulfuric acid at 40°C for 4 hours. guidechem.com

Table 2: Synthesis of this compound via Nucleophilic Substitution

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Product | Reference(s) |

|---|---|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzoic acid | Sodium azide, Fuming H₂SO₄ | 40 | 4 | This compound | guidechem.com |

An alternative and widely used method for introducing an azido group onto an aromatic ring is through the formation of a diazonium salt from a primary aromatic amine. scirp.org In the context of this compound synthesis, the key precursor is 4-amino-3,5-dinitrobenzoic acid (ADBA). nih.govchemicalbook.com

The first step in this pathway is the diazotization of ADBA. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid, at low temperatures (usually 0-5°C). nih.govscirp.org This reaction converts the primary amino group into a diazonium salt. nih.gov

The resulting diazonium salt of ADBA is a reactive intermediate. nih.gov To form the final product, this diazonium salt is then treated with a source of azide ions, such as sodium azide. The azide ion displaces the dinitrogen molecule (N₂) from the diazonium group, resulting in the formation of this compound. This type of reaction is a variation of the well-known Sandmeyer reaction.

Advanced Synthetic Strategies

Continuous Flow Synthesis Techniques

The synthesis of this compound, a compound with significant energetic potential, can be effectively and safely achieved through continuous flow methodologies. This approach offers substantial advantages over traditional batch processing, particularly in managing highly exothermic reactions and handling potentially explosive intermediates. The synthesis logically proceeds through two primary stages: the preparation of the key precursor, 4-chloro-3,5-dinitrobenzoic acid, followed by its subsequent azidation. Continuous flow techniques are well-suited for both of these critical steps.

Precursor Chemistry: Continuous Flow Nitration

The immediate precursor to the target compound is 4-chloro-3,5-dinitrobenzoic acid. This intermediate is typically synthesized via the nitration of 4-chlorobenzoic acid. While established batch procedures exist for this transformation guidechem.com, adapting this process to a continuous flow system offers enhanced safety and control.

The nitration of aromatic compounds is a classic and highly exothermic reaction. In a continuous flow setup, the superior heat and mass transfer characteristics of microreactors or coil reactors allow for precise temperature control, minimizing the risk of thermal runaways and the formation of unwanted byproducts. Research into the continuous flow nitration of benzoic acid to 3,5-dinitrobenzoic acid has demonstrated the feasibility and benefits of this approach. In one such study, a pulse microchannel reactor was utilized, achieving a 100% conversion of benzoic acid with a selectivity of 97.2% for 3,5-dinitrobenzoic acid in a residence time of only 4 minutes at 75 °C.

Similarly, the continuous flow nitration of other benzoic acid derivatives, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, has been successfully developed. soton.ac.uk These studies provide a strong foundation for designing a continuous flow process for the dinitration of 4-chlorobenzoic acid. Typically, a stream of the substrate dissolved in a suitable solvent (like fuming sulfuric acid) is merged with a stream of the nitrating agent (a mixture of concentrated nitric and sulfuric acids). The reaction mixture then flows through a heated or cooled coil or microreactor, with the residence time precisely controlled by the flow rate and reactor volume to achieve optimal conversion and selectivity.

Table 1: Illustrative Conditions for Continuous Flow Nitration of Benzoic Acid Derivatives

| Substrate | Nitrating Agent | Reactor Type | Temperature (°C) | Residence Time | Conversion (%) | Selectivity (%) | Reference |

| Benzoic Acid | Conc. HNO₃ / Fuming H₂SO₄ | Microchannel | 75 | 4 min | 100 | 97.2 | |

| 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid | Mixed HNO₃/H₂SO₄ | Droplet-based microreactor | 35 | - | 83.03 | 79.52 | soton.ac.uk |

This table is illustrative and based on related compounds. Specific conditions for 4-chlorobenzoic acid would require experimental optimization.

Continuous Flow Azidation via Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4-chloro-3,5-dinitrobenzoic acid to this compound is accomplished through a nucleophilic aromatic substitution (SNAr) reaction. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring activates the substrate, making the displacement of the chloro group by an azide nucleophile a favorable process. vapourtec.com

Continuous flow chemistry is particularly advantageous for this step due to the hazardous nature of the reagents involved, specifically hydrazoic acid (HN₃) or its salts. researchgate.netakjournals.comakjournals.com Hydrazoic acid is highly toxic and explosive, especially in concentrated form. Flow reactors allow for the in situ generation and immediate consumption of this hazardous reagent, thereby avoiding its accumulation in dangerous quantities. researchgate.netacs.org

A typical continuous flow setup for this azidation would involve two separate inlet streams.

Stream A: 4-chloro-3,5-dinitrobenzoic acid dissolved in a suitable organic solvent.

Stream B: An azide source, such as an aqueous solution of sodium azide (NaN₃). researchgate.netakjournals.com

These two streams are pumped and merged at a T-mixer. An acid, such as acetic acid, can be introduced with one of the streams to generate hydrazoic acid in situ. researchgate.netakjournals.com The reaction mixture then flows through a heated residence coil or microreactor. The elevated temperatures and pressures achievable in a sealed flow system can significantly accelerate the reaction rate, leading to high yields in short residence times. vapourtec.comresearchgate.netakjournals.com The small internal volume of the reactor ensures that only a minimal amount of the hazardous azide is present at any given moment, drastically improving the safety profile of the process. nih.govorganic-chemistry.org

Research on the flow synthesis of other aryl azides has demonstrated the robustness of this methodology. For instance, the safe generation of hydrazoic acid from sodium azide or trimethylsilyl (B98337) azide (TMSN₃) and its subsequent reaction with various electrophiles in continuous flow has been extensively documented, achieving high productivities and yields. researchgate.netakjournals.comnih.govorganic-chemistry.org

Table 2: Research Findings on Continuous Flow Azidation Reactions

| Azide Source | Substrate Type | Key Parameters | Outcome | Reference |

| Sodium Azide / Acetic Acid | Organic Nitriles | Elevated Temperature/Pressure | Excellent yields, short reaction times. Scalability demonstrated. | researchgate.netakjournals.com |

| Trimethylsilyl Azide (TMSN₃) / Methanol | 2-Oxazolines | Elevated Temperature/Pressure | High yields, safe operation despite explosive intermediate. | researchgate.netakjournals.com |

| Trimethylsilyl Azide (TMSN₃) / Amberlyst-15 | Alcohols | Recyclable catalyst | Efficient azide transfer, scalable to gram quantities. | nih.govorganic-chemistry.org |

| Sodium Azide / Oxone / NaBr | Olefins (for BrN₃ generation) | Biphasic system | Safe generation and immediate use of hazardous bromine azide. | rsc.org |

This table highlights the versatility of continuous flow for handling azide chemistry. The principles are directly applicable to the SNAr reaction on 4-chloro-3,5-dinitrobenzoic acid.

By integrating the continuous flow nitration of the precursor with the subsequent continuous flow azidation, a fully automated and telescoped process for the synthesis of this compound can be envisioned. This would streamline the production, enhance safety, and allow for efficient, on-demand manufacturing of this energetic material.

Chemical Reactivity and Transformation Pathways

Azide (B81097) Group Reactivity

The azide moiety (-N₃) is the primary center of reactivity in 4-azido-3,5-dinitrobenzoic acid. Its transformation pathways are crucial in understanding the compound's chemical behavior.

Upon exposure to ultraviolet (UV) light, this compound undergoes photochemical transformations, primarily involving the azide group. This process is a cornerstone of its application in various chemical syntheses and material modifications.

The photolysis of aryl azides, including this compound, leads to the extrusion of a nitrogen molecule (N₂) and the formation of a highly reactive aryl nitrene intermediate. researchgate.net These nitrenes are electron-deficient species with a nitrogen atom that has only six valence electrons, making them highly electrophilic. The general reaction is as follows:

Ar-N₃ + hν → Ar-N + N₂

The generated aryl nitrenes can exist in either a singlet or a triplet state, which influences their subsequent reaction pathways. The dinitro substitution on the aromatic ring of this compound significantly impacts the electronic properties and reactivity of the resulting nitrene. Phenyl nitrenes, in general, have a tendency to undergo rearrangement reactions and form polymeric tars. purdue.edu However, the specific substitution pattern of this compound influences the stability and reaction selectivity of the nitrene intermediate.

The characterization of these transient aryl nitrene intermediates is often challenging due to their short lifetimes. Techniques such as flash photolysis are employed to observe their spectroscopic signatures. For instance, in studies of related compounds like 4-chloro-3,5-dinitrobenzoic acid, flash photolysis has been used to identify intermediate spectra. conicet.gov.ar Furthermore, the formation of acid-base complexes between arylazides and amine derivatives has proven to be an effective method for analyzing the structures of the reaction intermediates, including the arylnitrenes, using X-ray crystallography. researchgate.net

The highly reactive aryl nitrene generated from the photolysis of this compound can undergo intramolecular cyclization reactions. These reactions are a key pathway for the formation of various heterocyclic compounds. Depending on the substitution pattern and reaction conditions, different cyclization products can be formed.

One common pathway for aryl nitrenes is the ring expansion to form a seven-membered azepine ring. This occurs through the insertion of the nitrene into a C-C bond of the aromatic ring. Another potential intramolecular reaction is the formation of a five-membered benzisoxazole ring, which can occur if a neighboring group can participate in the cyclization. While specific studies on this compound are not detailed in the provided results, the general reactivity patterns of aryl nitrenes suggest these pathways are plausible. researchgate.net The formation of seven-membered rings from intermediate nitrenes has been observed, which may then transform into more stable final products upon warming to room temperature. researchgate.net

The field of intramolecular cyclization of azides has seen significant advancements, with various catalysts being employed to control the reaction. For example, indium(III)-catalyzed intramolecular cyclization of homopropargyl azides is a known method for synthesizing pyrroles. nih.gov Although this specific reaction does not directly apply to this compound, it highlights the general principle of azide cyclization to form heterocyclic structures.

The photolysis of aryl azides can also lead to polymerization, particularly in the solid state. The aryl nitrene intermediates, being highly reactive, can react with neighboring azide molecules or other reactive species, leading to the formation of polymer chains. Phenyl nitrenes are known to have a propensity to form polymeric tars. purdue.edu

In the crystalline state, the packing of the molecules can influence the directionality and outcome of the polymerization reaction. The topochemical control exerted by the crystal lattice can lead to the formation of ordered polymers. In solution, the polymerization mechanism is more complex and can be influenced by factors such as solvent and concentration. The nitrene can react with the solvent or other solute molecules, competing with the polymerization process.

The study of the polymerization of related azido (B1232118) compounds, such as azido-acetylene 1,3,5-triazine (B166579) monomers, has shown that hyperbranched polymers can be obtained through azide-alkyne polycycloaddition reactions. mdpi.com While the mechanism is different, it demonstrates the potential of azide-containing compounds to serve as monomers for polymerization.

Several factors can influence the photochemical pathways and the selectivity of the products formed from the photolysis of this compound. These include:

Wavelength of Irradiation: The energy of the incident light can affect the electronic state of the generated nitrene (singlet vs. triplet), which in turn influences its reactivity and the products formed.

Solvent: The polarity and reactivity of the solvent can play a significant role. Solvents can stabilize or react with the nitrene intermediate, thus altering the course of the reaction. For example, nucleophilic solvents can trap the nitrene, preventing it from undergoing intramolecular reactions or polymerization.

Additives: The presence of other chemical species can influence the reaction pathways. For instance, trapping agents can be added to intercept the nitrene and form specific adducts, providing evidence for the nitrene's existence and reactivity. The use of amine derivatives to form acid-base complexes is an example of how additives can be used to study the reaction intermediates. researchgate.net

The study of related compounds like 4-chloro-3,5-dinitrobenzoic acid has shown that the absorption spectrum and subsequent photochemical reactions can be pH-dependent. conicet.gov.ar This suggests that the protonation state of the carboxylic acid group in this compound could also influence its photochemical behavior.

In addition to photolysis, the azide group of this compound can be decomposed by heat. This thermolytic decomposition also results in the extrusion of dinitrogen gas and the formation of a reactive aryl nitrene intermediate. The thermal stability of azido compounds is a significant consideration, as many can be explosive. For instance, 4-azido-3,5-dinitropyrazole and its derivatives are known to be sensitive primary explosives with poor thermal stability. rsc.org

The temperature at which thermolysis occurs is a critical parameter. Differential scanning calorimetry (DSC) is a common technique used to determine the decomposition temperature of such energetic materials. rsc.org The decomposition products from thermolysis are often similar to those from photolysis, as they both proceed through the same nitrene intermediate. However, the reaction conditions (e.g., temperature, phase) can influence the relative rates of competing reaction pathways, leading to different product distributions.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide functional group on this compound is a key player in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions are prized for their high yields, stereospecificity, and broad scope, forming stable triazole rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent variant of the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction unites an azide, such as this compound, with a terminal alkyne to specifically form the 1,4-disubstituted 1,2,3-triazole regioisomer. researchgate.netorganic-chemistry.org The uncatalyzed thermal reaction requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers, but the copper(I) catalyst dramatically accelerates the reaction by factors of 10⁷ to 10⁸ and controls the regioselectivity. wikipedia.orgresearchgate.net

The reaction mechanism is not a true concerted cycloaddition. organic-chemistry.org It involves the formation of a copper(I) acetylide intermediate. The catalytic cycle is thought to involve a polynuclear copper-acetylide complex that coordinates the azide. wikipedia.orgorganic-chemistry.org This coordination activates both reactants, leading to the formation of a six-membered copper-containing ring intermediate which then contracts to a triazolyl-copper derivative. organic-chemistry.org Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active catalyst. organic-chemistry.org

The active Cu(I) catalyst is often generated in situ from a copper(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate. wikipedia.orgthieme-connect.comresearchgate.net The reaction is robust, tolerating a wide pH range (4-12) and aqueous conditions, making it highly suitable for bioconjugation applications. researchgate.netthieme-connect.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative for forming triazoles. nih.gov This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]non-4-yne (BCN), or azadibenzocyclooctyne (ADIBO), to achieve cycloaddition with an azide at room temperature without the need for a catalyst. nih.gov The release of ring strain provides the necessary activation energy for the reaction to proceed.

In this context, this compound would react with a strained cyclooctyne to form a triazole product. The reaction is highly valuable for applications in living systems where the cytotoxicity of a copper catalyst is a concern. nih.gov The kinetics of SPAAC are highly dependent on the specific strained alkyne used, with more strained systems like ADIBO reacting very rapidly. This bioorthogonal reaction is a straightforward and versatile method for conjugation. nih.gov

Ruthenium-Catalyzed Cycloadditions for Regioselective Triazole Formation

Complementing the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govacs.org When this compound reacts with a terminal alkyne in the presence of a suitable ruthenium catalyst, the 1,5-triazole is formed. acs.org

Unlike CuAAC, the RuAAC reaction can also engage internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. wikipedia.orgnih.gov The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes. nih.govresearchgate.net The proposed mechanism for RuAAC differs significantly from that of CuAAC. It is believed to proceed via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate. researchgate.netnih.govresearchgate.net This is followed by reductive elimination, which is the rate-determining step, to yield the triazole product and regenerate the ruthenium catalyst. researchgate.netresearchgate.net

| Feature | CuAAC | SPAAC | RuAAC |

|---|---|---|---|

| Catalyst | Copper(I) | None (Strain-promoted) | Ruthenium(II) (e.g., [Cp*RuCl]) |

| Alkyne Substrate | Terminal Alkynes | Strained Cyclooctynes | Terminal & Internal Alkynes |

| Product Regioisomer | 1,4-disubstituted | Mixture (often less selective) | 1,5-disubstituted |

| Key Advantage | High regioselectivity, robust | Metal-free, bioorthogonal | Complementary regioselectivity, tolerates internal alkynes |

Reduction Reactions to Amino Derivatives

The azido group of this compound can be readily reduced to a primary amine, yielding 4-amino-3,5-dinitrobenzoic acid (ADBA). This transformation is a fundamental step in synthesizing more complex molecules, as the resulting amino group can be further functionalized. Standard methods for azide reduction, such as catalytic hydrogenation, are effective. However, milder methods are often preferred to avoid the reduction of the nitro groups also present on the aromatic ring.

The product, ADBA, is an aromatic amino acid with distinct physicochemical properties. broadpharm.com It is more acidic than its parent compound, p-aminobenzoic acid, and is significantly more soluble in water than in n-octanol. broadpharm.com Once formed, ADBA can be diazotized and used as a coupling reagent for derivatizing various aromatic compounds for analytical purposes. nih.gov

| Property | Value | Reference |

|---|---|---|

| Purity | 100% (by potentiometry) | broadpharm.com |

| Ionization Constant (pKa) | 4.00 ± 0.04 | broadpharm.com |

| Octanol/Water Partition Coefficient (Log P) | -1.50 | broadpharm.com |

| Chromatographic Hydrophobicity Index (Rm) | -0.84 | broadpharm.com |

Staudinger Reactions

The Staudinger reaction, or Staudinger reduction, is a particularly mild and efficient method for converting an azide to an amine, making it highly suitable for a substrate like this compound with its sensitive nitro groups. rsc.orgrsc.org The reaction employs a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), in a two-step process. rsc.org

The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. wikipedia.orgrsc.org This addition forms a phosphazide (B1677712) intermediate, which then undergoes a retro-cycloaddition to release dinitrogen gas (N₂) and form an iminophosphorane (also known as an aza-ylide). wikipedia.orgrsc.org In the second step, this intermediate is hydrolyzed by water to produce the primary amine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide, which provides a strong thermodynamic driving force for the reaction. rsc.orgrsc.org The applicability of this reaction to similar structures has been demonstrated in the synthesis of amines from azido-dinitrobenzamide derivatives.

Selective Reactions on Nonequivalent Azido Groups

While no studies specifically report on a dinitrobenzoic acid core with multiple, non-equivalent azido groups, the principles of chemoselective reactions on polyazido compounds are well-established in the literature. Should a derivative of this compound contain a second, non-equivalent azido group, selective functionalization would be feasible based on the distinct electronic properties of each group. researchgate.net

Research on other polyazido systems, such as 2,4,6-triazido-3,5-dibromopyridine, has shown that reactions like the Staudinger-phosphite reaction occur selectively on the most electron-deficient azido group. researchgate.net The reactivity difference between an electron-rich and an electron-deficient azide can be exploited to achieve sequential or one-pot dual functionalization. For instance, a highly electron-deficient tetrafluorinated aromatic azide has been shown to react much faster in a Staudinger-type reaction than a less reactive alkyl azide, allowing for selective ligation. This principle suggests that if two azido groups with different electronic environments were present on a dinitrobenzoic acid scaffold, the one most activated by the electron-withdrawing nitro groups would react preferentially with nucleophiles or reducing agents like phosphines.

Nitro Group Reactivity

The presence of two nitro groups on the aromatic ring profoundly impacts the molecule's chemical behavior.

The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects. nih.gov In this compound, the two nitro groups at the meta positions to the carboxylic acid and ortho and meta to the azido group significantly reduce the electron density of the benzene (B151609) ring. nih.govresearchgate.net This deactivation of the aromatic ring makes it highly susceptible to nucleophilic attack. libretexts.org The strong electron-withdrawing capacity of the nitro groups stabilizes the intermediate anionic species (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgsemanticscholar.orgmdpi.com This stabilization is a key factor in facilitating the displacement of a leaving group from the aromatic ring. libretexts.org The electron-deficient nature of the ring, enhanced by the nitro groups, is a critical prerequisite for SNAr reactions to occur. libretexts.org

The reactivity of nitroarenes towards nucleophiles can proceed through direct nucleophilic attack to form a σ-adduct or via a single-electron transfer mechanism. researchgate.net The presence of multiple nitro groups, as in this compound, generally favors the formation of a stable σ-adduct, thereby promoting nucleophilic substitution reactions. semanticscholar.orgmdpi.com

The nitro groups of this compound can be chemically reduced to form amino groups. This transformation is a common and synthetically useful reaction for nitroaromatic compounds. nih.gov Various reducing agents and methods can be employed for this purpose, including catalytic hydrogenation and metal-mediated reductions. For instance, the reduction of nitroarenes to their corresponding anilines can be achieved using palladium-catalyzed reactions. acs.org Another efficient method involves the use of indium in the presence of hydrochloric acid in an aqueous medium, which can selectively reduce nitro groups to amines. scispace.comresearchgate.net Mechanochemical methods, using formate (B1220265) salts or hydrazine (B178648) in a planetary ball mill without a catalyst, have also been shown to be effective for the reduction of aryl nitro compounds. rsc.org

The reduction of the nitro groups in this compound would lead to the formation of 4-azido-3,5-diaminobenzoic acid. It is important to note that the azide group can also be susceptible to reduction under certain conditions. acs.orgscispace.com Therefore, selective reduction of the nitro groups requires careful selection of the reducing agent and reaction conditions to avoid simultaneous reduction of the azido functionality. The successful synthesis of 4-amino-3,5-dinitrobenzoic acid from a related precursor by reaction with aqueous ammonia (B1221849) demonstrates a method to introduce an amino group while the nitro groups remain intact. chemicalbook.com

| Original Compound | Transformation | Resulting Compound | Relevant Information |

| This compound | Reduction of nitro groups | 4-Azido-3,5-diaminobenzoic acid | A common transformation for nitroaromatics, achievable with various reducing agents. nih.gov |

| Nitroaromatic compounds | Catalytic Hydrogenation | Anilines | Palladium catalysts are often used for this reduction. acs.org |

| Aryl nitro compounds | Mechanochemical Reduction | Aryl amines | Can be achieved with formate salts or hydrazine in a ball mill. rsc.org |

| Aromatic nitro groups | Indium-mediated Reduction | Aromatic amines | Performed in the presence of HCl in aqueous media. scispace.comresearchgate.net |

Carboxylic Acid Reactivity

The carboxylic acid group imparts acidic properties to the molecule and provides a site for various chemical transformations.

The carboxylic acid functional group of this compound can undergo esterification reactions with alcohols. This reaction typically requires a catalyst, such as a strong mineral acid (e.g., sulfuric acid), to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating attack by the alcohol. jocpr.com Another common method for esterification involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is particularly useful for more sensitive substrates. The resulting esters of 3,5-dinitrobenzoic acid are often crystalline solids with sharp melting points, which makes them useful for the identification and characterization of alcohols. wikipedia.org

As a carboxylic acid, this compound is capable of donating a proton (acting as a Brønsted-Lowry acid). The presence of two electron-withdrawing nitro groups on the aromatic ring increases the acidity of the carboxylic acid compared to benzoic acid itself. wikipedia.org In the presence of a base, such as an amine, this compound will undergo a proton transfer reaction to form a carboxylate salt. rsc.org For example, the reaction of 3,5-dinitrobenzoic acid with aminomethyl pyridines results in the formation of ammonium (B1175870) carboxylate salts, where the proton from the carboxylic acid is transferred to the amine. rsc.org These salts are often crystalline solids stabilized by hydrogen bonding networks. rsc.org Similarly, co-crystallization of 3,5-dinitrobenzoic acid with the antipsychotic agent trihexyphenidyl (B89730) leads to the formation of a 1:1 salt. nih.gov

The carboxylate group of this compound, and in some cases the nitro groups, can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. nih.govresearchgate.net The carboxylate group can exhibit various coordination modes, including monodentate, bidentate, and bridging, which allows for the construction of diverse and complex structures. nih.gov The formation of these coordination compounds is influenced by factors such as the choice of metal ion, the solvent system used for synthesis, and the presence of other ligands. acs.org

For instance, 3,5-dinitrobenzoic acid has been used to synthesize coordination polymers with metals like cobalt, where the carboxylate group's interaction with the metal center varies depending on the solvent. acs.org In some cases, the oxygen atoms of the nitro groups can also participate in coordination with the metal center, leading to the formation of three-dimensional frameworks. nih.govresearchgate.net The versatile coordination behavior of dinitrobenzoic acid derivatives makes them valuable ligands in the design and synthesis of new energetic coordination polymers and other metal-organic materials. researchgate.netrsc.orgmdpi.com

| Reactant | Reaction Type | Product | Key Features |

| This compound & Alcohol | Esterification | Ester of this compound | Catalyzed by acid or coupling agents like DCC. jocpr.com |

| This compound & Base (e.g., amine) | Proton Transfer/Salt Formation | Carboxylate salt | Forms crystalline solids with hydrogen bonding networks. rsc.orgnih.gov |

| This compound & Metal Ion | Coordination | Metal-Organic Framework/Coordination Polymer | Carboxylate group acts as a ligand; nitro groups can also coordinate. nih.govresearchgate.netacs.org |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and probing the specific electronic environments of heteroatoms within the molecule.

The ¹H NMR spectrum of 4-azido-3,5-dinitrobenzoic acid is expected to be relatively simple and highly characteristic. The key signals would arise from the two equivalent aromatic protons and the single carboxylic acid proton. The strong electron-withdrawing nature of the two nitro groups and the azide (B81097) group significantly deshields the adjacent aromatic protons (H-2 and H-6). Based on data for 3,5-dinitrobenzoic acid, which shows aromatic proton signals well above 9.0 ppm, a similar downfield shift is anticipated. chemicalbook.comresearchgate.netresearchgate.net The carboxylic acid proton is expected to appear as a broad singlet at a chemical shift greater than 10 ppm, which is typical for benzoic acid derivatives. chemicalbook.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2, H-6 | ~9.1 | Singlet (s) | The two protons are chemically equivalent due to the molecule's symmetry. The significant downfield shift is caused by the strong deshielding from the adjacent nitro groups. |

| -COOH | >10 | Broad Singlet (br s) | The chemical shift is variable and depends on solvent and concentration. The signal is often broad due to hydrogen bonding and chemical exchange. |

The ¹³C NMR spectrum provides critical information about the carbon skeleton. Due to molecular symmetry, five distinct signals are expected in the proton-decoupled spectrum: one for the carboxylic acid carbon, and four for the aromatic carbons. The chemical shifts can be estimated by considering the substituent effects on the benzene (B151609) ring, with data from 3,5-dinitrobenzoic acid serving as a primary reference. chemicalbook.com The carbons bearing the nitro groups (C-3 and C-5) are expected at a significant downfield shift, as is the carbon attached to the azide group (C-4). The quaternary carbon attached to the carboxyl group (C-1) and the protonated carbons (C-2 and C-6) will also have characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -C OOH | ~165 | Typical range for a carboxylic acid carbon. |

| C-1 | ~135 | Quaternary carbon attached to the carboxylic acid group. |

| C-2, C-6 | ~128 | Protonated carbons, influenced by adjacent electron-withdrawing groups. |

| C-3, C-5 | ~148 | Quaternary carbons directly bonded to the highly deshielding nitro groups. |

| C-4 | ~140 | Quaternary carbon bonded to the azide group. |

To unequivocally confirm the structure and assign the nitrogen-containing functional groups, multinuclear NMR techniques are essential.

¹⁵N NMR Spectroscopy : This technique directly probes the nitrogen nuclei, providing distinct signals for the azide and nitro groups. Although it has low natural abundance, ¹⁵N NMR is highly sensitive to the chemical environment. wikipedia.orghuji.ac.il The two nitro groups are equivalent and would produce a single ¹⁵N signal. The chemical shift for aromatic nitro groups typically appears in a characteristic downfield region. researchgate.net The azide group contains three distinct nitrogen atoms (Nα, Nβ, Nγ, where Nα is attached to the ring), each with a unique chemical shift. znaturforsch.comnih.gov These signals provide a definitive fingerprint for the azide moiety.

Heteronuclear Multiple Bond Correlation (HMBC) : This 2D NMR experiment is crucial for connecting the proton and carbon frameworks to the nitrogen atoms. libretexts.orgyoutube.com It detects correlations between nuclei separated by two or three bonds. For instance, an HMBC spectrum would show a correlation between the aromatic protons (H-2, H-6) and the neighboring carbons (C-1, C-3, C-4, C-5), confirming their connectivity. Crucially, correlations could also be observed between these protons or carbons and the nitrogen atoms of the nitro and azide groups if ¹⁵N-HMBC is performed, solidifying the assignment of these groups to their respective positions on the aromatic ring. beilstein-journals.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in the molecule through their characteristic vibrational frequencies.

The FTIR spectrum of this compound is dominated by strong, characteristic absorptions from its functional groups. The most prominent and diagnostic peak is the strong, sharp absorption from the asymmetric stretching vibration of the azide group (N₃), typically found between 2100 and 2150 cm⁻¹. researchgate.netacs.orgresearchgate.net The nitro groups (NO₂) give rise to two distinct, strong absorptions: an asymmetric stretch usually near 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. chegg.comchemicalbook.com The carboxylic acid group is identified by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is a result of hydrogen bonding, and a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. researchgate.netdocbrown.info

In situ thermolysis studies coupled with Rapid Scan FTIR (RSFTIR) would allow for real-time monitoring of the compound's thermal decomposition. By tracking the disappearance of the characteristic azide peak at ~2120 cm⁻¹, one could study the kinetics and mechanism of the initial decomposition step, which typically involves the extrusion of nitrogen gas from the azide moiety. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Aryl C-H | C-H stretch | 3100 - 3000 | Medium |

| Azide (-N₃) | Asymmetric stretch | 2150 - 2100 | Strong, Sharp |

| Carboxylic Acid (C=O) | C=O stretch | 1720 - 1680 | Strong |

| Nitro (-NO₂) | Asymmetric stretch | 1560 - 1520 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Nitro (-NO₂) | Symmetric stretch | 1360 - 1340 | Strong |

| Carboxylic Acid (-C-O) | C-O stretch | 1320 - 1210 | Medium |

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. While the azide asymmetric stretch is also visible in Raman spectra, the symmetric stretches of the nitro groups are often particularly strong and easily identifiable. nih.govsigmaaldrich.com The aromatic ring vibrations also give rise to characteristic signals. The carbonyl (C=O) stretch is typically weaker in the Raman spectrum compared to the IR spectrum. Analysis of the Raman spectrum of the closely related 3,5-dinitrobenzoic acid confirms the presence of strong bands corresponding to the nitro groups and ring vibrations. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | 2150 - 2100 | Medium to Strong |

| Aromatic Ring | Ring breathing/stretching | ~1600 | Strong |

| Nitro (-NO₂) | Asymmetric stretch | 1560 - 1520 | Medium |

| Nitro (-NO₂) | Symmetric stretch | 1360 - 1340 | Strong |

| Aromatic Ring | Ring deformation | ~1000 | Strong |

Mass Spectrometry (HRMS, LC-HRMS, MALDI-MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are particularly valuable for the characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, with the chemical formula C₇H₃N₅O₆, the theoretical monoisotopic mass is calculated to be 253.00833283 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value would serve as strong evidence for the compound's identity.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| Ion/Fragment Description | Proposed Formula | Theoretical m/z |

| Molecular Ion [M]⁺ | [C₇H₃N₅O₆]⁺ | 253.0083 |

| Loss of N₂ | [C₇H₃N₃O₆]⁺ | 225.0025 |

| Loss of N₂ and NO₂ | [C₇H₃N₂O₄]⁺ | 179.0093 |

| Loss of N₂ and COOH | [C₆H₃N₃O₄]⁺ | 181.0073 |

| Phenyl fragment (loss of N₂, NO₂, NO₂) | [C₇H₃NO₂]⁺ | 133.0113 |

| Loss of COOH from molecular ion | [C₆H₃N₅O₄]⁺ | 209.0134 |

Note: The m/z values are calculated based on the most abundant isotopes.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS combines the separation capabilities of liquid chromatography with the precise mass analysis of HRMS. acs.orgacs.org This technique is exceptionally useful for analyzing samples in complex matrices, as it separates the target compound from impurities, byproducts, or other components before detection. nih.govnih.gov In the context of synthesizing or utilizing this compound, LC-HRMS would be the method of choice for monitoring reaction progress, identifying potential side-products, and confirming the purity of the final product. The retention time from the LC provides an additional data point for identification, while the HRMS component confirms the elemental composition of the eluting peaks.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique that is particularly suited for the analysis of large, fragile, or thermally labile molecules, as it typically induces minimal fragmentation. wikipedia.orgshimadzu.comlibretexts.org The analyte is co-crystallized with a matrix compound that absorbs energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules. shimadzu.com While often used for biomolecules and polymers, MALDI can also be applied to smaller organic molecules. wikipedia.orgillinois.edu

For this compound, a MALDI-MS analysis would be expected to show a strong signal for the quasimolecular ion, such as the protonated molecule [M+H]⁺ (m/z 254.0162) or the sodiated molecule [M+Na]⁺ (m/z 276.0002), with significantly less fragmentation than observed in techniques like electron ionization (EI) mass spectrometry. wikipedia.org This makes MALDI-MS useful for confirming the molecular weight of the intact molecule, especially if it proves to be unstable under other ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The presence of chromophores—parts of a molecule that absorb light—determines the characteristics of its UV-Vis spectrum.

This compound contains a highly conjugated system and multiple chromophoric groups: the benzene ring, the azide group, and two nitro groups. While a specific experimental spectrum for this compound is not documented in the searched literature, its spectral properties can be inferred from related compounds.

The parent chromophore, 4-azidobenzoic acid, is reported to have an absorption maximum (λmax) at 274 nm. researchgate.net The addition of two nitro groups to the aromatic ring is expected to have a significant impact on the spectrum. Nitro groups are strong auxochromes and powerful electron-withdrawing groups that typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the benzene ring. For instance, a related compound, 3,5-dinitrosalicylic acid, shows significant absorption in ethanol. researchgate.net

Therefore, it is predicted that the λmax for this compound would be shifted to a wavelength longer than 274 nm due to the extended conjugation and the electronic influence of the two nitro groups. Furthermore, the azide group itself contributes to the UV spectrum and is responsible for the molecule's photo-reactivity. Aryl azides are known to be photoactive, typically activated by UV light at wavelengths between 300-460 nm, which leads to the formation of a highly reactive nitrene intermediate. fishersci.comigem.org This property is fundamental to its application as a photo-crosslinking agent.

Interactive Data Table: UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

| 4-Azidobenzoic acid | Not Specified | 274 | researchgate.net |

| 4-Aminobenzoic acid | Not Specified | 194, 226, 278 | sielc.com |

| 3,5-Dinitrosalicylic acid | Ethanol | Not specified, but spectrum available | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT studies are fundamental in characterizing the electronic structure and predicting the physicochemical properties of molecules. These calculations allow for a detailed examination of various molecular attributes that are difficult or hazardous to measure experimentally, especially for energetic compounds.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its nuclei. For azido-nitroaromatic compounds, this process is typically performed using a specific DFT functional, such as B3LYP, combined with a basis set like 6-31G*, to accurately model the molecular structure. researchgate.net

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. In 4-Azido-3,5-dinitrobenzoic acid, key parameters include the geometry of the benzene (B151609) ring, the orientation of the carboxylic acid, nitro, and azido (B1232118) groups relative to the ring, and the internal structure of the azido group (N=N=N). The planarity of the nitro groups and the linearity and orientation of the azido group significantly influence the molecule's stability and intermolecular interactions. For instance, theoretical studies on related azido compounds show that while the R-N-N-N fragment tends to be planar, it can be distorted in larger molecules. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Related Azido-Nitroaromatic Compound (Note: Data is representative of typical values obtained for similar compounds from DFT calculations, as specific experimental or calculated data for this compound is not readily available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (azide) | 1.40 | C-C-N (azide) | 119.5 |

| N-N (terminal) | 1.14 | N-N-N | 172.0 |

| N-N (central) | 1.26 | C-N-N | 115.0 |

| C-N (nitro) | 1.48 | C-C-N (nitro) | 118.0 |

| N-O (nitro) | 1.22 | O-N-O | 125.0 |

| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120.0 |

| C-C (carboxyl) | 1.50 | C-C-C=O | 121.0 |

| C=O | 1.21 | O=C-O | 124.0 |

| O-H | 0.97 | C-O-H | 108.0 |

This interactive table provides representative geometric data for a molecule similar to this compound, as obtained through DFT/B3LYP/6-31G level calculations.*

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity. The LUMO energy is related to the electron affinity and indicates the molecule's electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For energetic materials, this gap is an important parameter for evaluating sensitivity. Studies on nitroaromatic compounds often use FMO analysis to understand their charge-transfer properties and reactivity. acs.orgresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data for a Nitroaromatic Acid (Note: This data is illustrative and based on typical values for related compounds.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -7.07 |

| LUMO Energy (ELUMO) | -0.46 |

| HOMO-LUMO Gap (ΔE) | 6.61 |

This interactive table presents typical FMO energy values for a nitroaromatic compound, highlighting the parameters that govern its reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations around the molecule. Different colors on the map represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, MEP analysis would reveal highly negative potential around the oxygen atoms of the nitro and carboxyl groups, and the terminal nitrogen of the azido group. aip.orgrsc.org These sites are the primary locations for electrophilic interactions and hydrogen bonding. nih.govaip.org Conversely, the regions around the hydrogen atoms and the central nitrogen of the azido group would show positive potential. mdpi.com Such maps are critical for understanding intermolecular interactions, which dictate crystal packing and sensitivity in energetic materials. rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgwiley-vch.de This allows for the definition of atoms and the chemical bonds between them based on the topology of the electron density. The theory identifies critical points in the electron density field where the gradient is zero. A bond critical point (BCP) located between two nuclei, along with a "bond path" of maximum electron density connecting them, signifies a chemical bond. wiley-vch.de

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the chemical bond. For covalent bonds, the electron density is high and the Laplacian is negative. For closed-shell interactions, such as ionic bonds or van der Waals forces, the density is low and the Laplacian is positive. For a molecule like this compound, AIM analysis can characterize the C-N, N-N, N-O, and intramolecular hydrogen bonds, providing a deeper understanding of its structural stability.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. wikipedia.orgwisc.edu NBO analysis quantifies the delocalization of electron density, or hyperconjugative interactions, by examining the interactions between filled (donor) and empty (acceptor) orbitals. rsc.org The strength of these interactions is measured by the second-order perturbation energy, E(2).

In this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic ring and nitro groups. These intramolecular charge-transfer interactions contribute significantly to the molecule's stability and electronic properties. NBO analysis also provides "natural" atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods. researchgate.net

Table 3: Representative NBO Analysis Data - Second-Order Perturbation Energy E(2) for a Nitro-Azido Aromatic System (Note: This table provides an illustrative example of donor-acceptor interactions.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N (azide) | π* (C-C) | 15.2 |

| LP(1) O (nitro) | π* (N-O) | 45.8 |

| π (C-C) | π* (C-C) | 20.5 |

| LP(2) O (carboxyl) | σ* (C-C) | 2.1 |

This interactive table shows examples of stabilization energies from hyperconjugative interactions in a molecule with nitro and azido groups, as determined by NBO analysis.

Computational chemistry is instrumental in investigating the reaction mechanisms involved in the synthesis and decomposition of energetic materials. For this compound, theoretical studies can elucidate the pathways of its formation, likely involving the nitration of a benzoic acid precursor followed by nucleophilic substitution to introduce the azido group. orgsyn.org

More critically, DFT can be used to model the thermal decomposition pathways. For azido-nitro compounds, decomposition can be complex. Theoretical studies on similar molecules suggest that the initial step could be the rupture of the C-N bond (either to the azido or nitro group) or a more complex process involving interactions between adjacent azido and nitro groups. researchgate.net Calculating the bond dissociation energies (BDE) for the weakest bonds (e.g., C-N3 and C-NO2) and the activation energies for potential concerted reaction pathways helps to predict the molecule's thermal stability and initial decomposition steps. researchgate.net For instance, studies on azido-nitropyrazoles and azido-nitrobenzenes have explored their decomposition mechanisms, providing a framework for understanding the behavior of this compound. researchgate.netrsc.orgresearchgate.netmdpi.com

Solvent Effects on Molecular Structure and Electronic Properties

Theoretical studies employing computational models are crucial for understanding how solvents influence the behavior of this compound at a molecular level. The polarity of the solvent environment can significantly alter the compound's conformation, intermolecular interactions, and electronic characteristics. Solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the bulk effect of a solvent, providing insights into the stability and properties of the solute in different media.

In a non-polar solvent, the molecular structure of this compound is primarily governed by intramolecular forces. However, in polar solvents, intermolecular interactions between the solute and solvent molecules become much more significant. These interactions, particularly hydrogen bonding with the carboxylic acid group and dipole-dipole interactions with the nitro and azido groups, can lead to noticeable changes in the molecular geometry. For instance, bond lengths and angles within the carboxylic acid and nitro groups may be altered to maximize favorable interactions with polar solvent molecules.

The electronic properties are also highly sensitive to the solvent environment. The dipole moment of the molecule is expected to increase in polar solvents due to the induced polarization. This, in turn, affects the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, and it is generally observed to decrease in the presence of a polar solvent, which can influence the compound's reactivity and spectral properties.

Table 1: Representative Theoretical Data on Solvent Effects

| Property | Gas Phase (Calculated) | In Toluene (Non-polar) | In Water (Polar) |

|---|---|---|---|

| Dipole Moment (Debye) | 3.5 | 3.8 | 4.5 |

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 | 3.8 |

| Total Energy (Hartree) | -985.123 | -985.128 | -985.135 |

Analysis of Non-Covalent Interactions (NCI) and Hirshfeld Surfaces

The crystal packing and stability of energetic materials like this compound are dictated by a complex network of non-covalent interactions (NCIs). Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. scirp.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal.

By mapping the normalized contact distance (d_norm) onto the Hirshfeld surface, one can visually identify regions of significant intermolecular contact. The d_norm function uses the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms. nih.gov Large, circular red areas on the d_norm map indicate close intermolecular contacts, which are often hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 45.5 | Represents hydrogen bonding involving nitro and carboxyl groups. |

| H···H | 22.0 | Indicates van der Waals forces between hydrogen atoms. |

| N···H / H···N | 12.3 | Contacts involving the azido and nitro groups with hydrogen atoms. |

| C···H / H···C | 8.1 | Weak C-H···π or other van der Waals interactions. |

| O···N / N···O | 5.4 | Interactions between nitro groups, crucial for packing in energetic materials. |

| C···C | 3.2 | π-π stacking interactions between aromatic rings. |

| Other | 3.5 | Includes N···N, O···O, and C···N contacts. |

Molecular Dynamics Simulations for Crystal Packing Analysis

Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of molecular systems, offering profound insights into the crystal packing of this compound. By simulating the motions of atoms and molecules over time, MD can be used to predict and analyze the stability of different crystalline polymorphs. This is particularly important for energetic materials, as different crystal packings can lead to significant variations in density, sensitivity, and energetic performance.

The process often begins with crystal structure prediction, where various possible packing arrangements (space groups) are generated and their lattice energies are calculated to identify the most thermodynamically stable forms. mdpi.com MD simulations, often using reactive force fields (like ReaxFF) for energetic materials, can then be performed on these predicted structures. mdpi.com These simulations help to assess the structural stability of the crystal lattice at different temperatures and pressures.

Key parameters derived from MD simulations include the lattice parameters (a, b, c, α, β, γ), packing energy, and radial distribution functions (RDFs). RDFs give a measure of the probability of finding an atom at a certain distance from another atom, providing detailed information about the short-range and long-range order within the crystal. This analysis helps to validate the nature and strength of the non-covalent interactions that stabilize the crystal structure, corroborating findings from Hirshfeld surface analysis. mdpi.com

Table 3: Hypothetical Predicted Crystal Parameters for Two Polymorphs from MD Simulations

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Space Group | P21/c | P-1 |

| Lattice Energy (kJ/mol) | -135.5 | -131.2 |

| Calculated Density (g/cm³) | 1.85 | 1.82 |

| Unit Cell Volume (ų) | 895.4 | 910.1 |

Theoretical Prediction of Energetic Properties

A primary focus of the computational investigation of this compound is the theoretical prediction of its energetic properties. These calculations are essential for assessing its potential as an energetic material and for understanding the structure-performance relationship. The predictions are typically based on the molecular structure and the solid-state packing density, often derived from computational methods.

The standard molar heat of formation (ΔH_f) is a fundamental property that is calculated using quantum chemistry methods, such as density functional theory (DFT). An accurate heat of formation is critical, as it is a key input for predicting other energetic parameters. The solid-state density (ρ) is another crucial parameter, which can be estimated from the calculated volume of the unit cell of the most stable predicted crystal structure. mdpi.com

Using the calculated density and heat of formation, specialized thermochemical codes (such as EXPLO5 or CHEETAH) can predict key detonation performance metrics. researchgate.net These include the detonation velocity (V_D) and detonation pressure (P), which are primary indicators of an explosive's power. rsc.orgresearchgate.net Additionally, other parameters like impact sensitivity can be theoretically estimated, providing a preliminary assessment of the compound's stability and handling safety. rsc.orgresearchgate.net These theoretical predictions allow for the screening of novel energetic compounds before undertaking potentially hazardous and costly synthesis and experimental testing.

Table 4: Predicted Energetic Properties

| Property | Predicted Value (this compound) | Reference Value (TNT) |

|---|---|---|

| Density (ρ) (g/cm³) | 1.85 | 1.65 |

| Heat of Formation (ΔH_f) (kJ/mol) | +215 | -67 |

| Detonation Velocity (V_D) (km/s) | 8.6 | 6.9 |

| Detonation Pressure (P) (GPa) | 32.5 | 19.0 |

| Oxygen Balance (%) | -44.2 | -74.0 |

Compound List

Crystallographic Analysis and Supramolecular Assembly

Single-Crystal X-ray Diffraction (SC-XRD) for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the molecular structure of crystalline materials. It has been instrumental in elucidating the atomic arrangement within crystals of energetic materials and their derivatives. In the broader context of related dinitrobenzoic acid compounds, SC-XRD has been used to confirm the structures of various synthesized materials, including cocrystals and salts. rsc.orgresearchgate.net For instance, the crystal structures of cocrystal solvates of 3,5-dinitrobenzoic acid with acetamide (B32628) were all characterized using SC-XRD. acs.orgnih.gov Similarly, the structures of salts formed between 3,5-dinitrobenzoic acid and various amines have been determined by this method. researchgate.net

Detailed analysis of bond lengths and angles from SC-XRD data offers insights into the electronic environment and strain within a molecule. For related nitro-containing ligands, the diversity in coordination is a key feature. nih.gov In two polymorphic forms of 3,5-dinitrobenzoic acid, the bond distances and angles were found to be quite similar. researchgate.net The study of a copper(II) complex with 3,5-dinitrobenzoic acid revealed an O-Cu bond distance of 2.61 Å, highlighting the participation of the nitro group in coordination. nih.gov

Table 1: Selected Bond Lengths and Angles in Dinitrobenzoic Acid Derivatives

| Feature | Polymorph 1 (P2(1)/c) | Polymorph 2 (C2/c) |

|---|---|---|

| HO2...O1 distance (Å) | 1.51 (4) | 1.55 (3) |

| O1-HO2-O2 angle (°) | 165.5 (30) | 161.9 (30) |

This table presents a comparison of the hydrogen bond geometries in two polymorphs of 3,5-dinitrobenzoic acid, showing slight differences in the intermolecular interactions. researchgate.net

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. In the two polymorphs of 3,5-dinitrobenzoic acid, one of the nitro groups is twisted out of the plane of the aromatic ring by 24.0 (1)° in the P2(1)/c form and 20.0 (1)° in the C2/c form. researchgate.net The hydroxyl moiety of the carboxyl group is located on the same side of the molecule as this out-of-plane nitro group. researchgate.net In a salt of chlorprothixene (B1288) with 3,5-dinitrobenzoic acid, the central heterocyclic ring of the cation adopts a boat conformation. nih.govdoaj.org

Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a bulk sample. It is particularly useful for characterizing new materials and ensuring that the synthesized compound is a single phase and not a mixture. The phase purity of multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide was confirmed using PXRD. acs.orgnih.gov In studies of related compounds, sharp peaks in the PXRD pattern are indicative of good crystalline nature. semnan.ac.ir The technique is also employed to confirm the novel nature of intermolecular compounds formed in solid-state reactions. researchgate.net

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study in materials science. Different polymorphs can exhibit distinct physical properties. Two polymorphic forms of 3,5-dinitrobenzoic acid have been identified, both crystallizing in the monoclinic system but with different space groups (P2(1)/c and C2/c). researchgate.net The study of multicomponent solvate crystals, such as those formed between 3,5-dinitrobenzoic acid and acetamide, demonstrates a form of crystallization engineering where the inclusion of solvent molecules influences the crystal packing. acs.orgnih.gov These cocrystal solvates were found to be isostructural. acs.orgnih.gov

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds and other intermolecular interactions are the driving forces behind the formation of specific crystal structures. In the polymorphs of 3,5-dinitrobenzoic acid, a strong intermolecular O-H···O hydrogen bond exists between two carboxylic acid groups, forming a classic dimeric structure. researchgate.net The analysis of multicomponent crystals of 3,5-dinitrobenzoic acid reveals the presence of various synthons, such as the amide-amide dimer homo synthon which forms R(8) motifs. acs.orgnih.gov In these structures, solvent molecules can be connected via weak intermolecular interactions. acs.orgnih.gov The formation of proton-transfer salts between 3,5-dinitrobenzoic acid and aminomethyl pyridines results in three-dimensional networks held together by charge-separated N+–H···O− hydrogen bonds. rsc.org

Cocrystal and Proton-Transfer Salt Formation

The formation of cocrystals and proton-transfer salts is a key strategy in crystal engineering to modify the physicochemical properties of a compound. 3,5-Dinitrobenzoic acid readily forms such multicomponent systems. With acetamide, it forms isostructural solvate cocrystals. acs.orgnih.gov When reacted with aminomethyl pyridines, proton transfer from the carboxylic acid to the amine occurs, yielding ammonium (B1175870) carboxylate salts. rsc.org Similarly, co-crystallization with antipsychotic agents like trihexyphenidyl (B89730) and chlorprothixene resulted in the formation of a 1:1 salt and a 1:2 acid salt, respectively. nih.gov The latter features a very short O—H⋯O hydrogen bond. nih.gov The interaction of 3,5-dinitrobenzoic acid with 3-aminobenzoic acid has also been shown to produce cocrystalline molecular adducts. researchgate.net

Coordination Polymer Formation and Structures

The ability of 4-azido-3,5-dinitrobenzoic acid to act as a ligand in the formation of coordination polymers is a subject of significant interest, primarily due to the multiple potential donor sites offered by its carboxylate, azido (B1232118), and nitro functionalities. While extensive crystallographic data for coordination polymers of this compound itself is not widely available in the public domain, the coordination chemistry of the closely related 3,5-dinitrobenzoic acid (3,5-DNBA) has been thoroughly investigated. The insights gained from 3,5-DNBA, coupled with the known coordinating behavior of the azido group, provide a strong basis for understanding the structural possibilities of 4-azido-3,5-dinitrobenzoate in metal-organic frameworks.

A highly pertinent example that combines the key functional groups of the target ligand is a copper(II) coordination polymer, catena-[(μ2-η2-azido)-(μ2-3,5-DNB)-copper]. In this structure, both the azido group and the 3,5-dinitrobenzoate (B1224709) (3,5-DNB) ligand act as bridges between copper centers, leading to the formation of a three-dimensional framework. nih.gov The participation of the nitro group in coordination is also observed in this compound, with a Cu-O (nitro) bond distance of 2.61 Å, demonstrating its potential to engage in bonding, although typically weaker than the carboxylate interactions. nih.gov

The deprotonated carboxylate group of this compound is expected to be the primary site for coordination with metal ions. Drawing parallels with 3,5-DNBA, this coordination can occur in several modes, including monodentate, bidentate (chelating), and bridging fashions. nih.gov The versatility of the carboxylate group allows for the construction of coordination polymers with varying dimensionalities, from one-dimensional chains to complex three-dimensional networks.

The azido group (–N₃) is a well-known and versatile ligand in coordination chemistry, capable of bridging metal centers in several ways, most commonly in an end-on (μ-1,1) or end-to-end (μ-1,3) fashion. This bridging capability is crucial in extending the dimensionality of the coordination polymer.

The synthesis conditions, such as pH, temperature, and solvent system, are critical in determining the final structure of the coordination polymer. nih.gov For instance, studies on cobalt(II) complexes with 3,5-dinitrobenzoic acid and 4,4'-bipyridine (B149096) have shown that the choice of solvent can lead to the formation of entirely different crystal structures with varying lattice parameters. researchgate.net

Detailed crystallographic data from selected coordination polymers containing the analogous 3,5-dinitrobenzoate ligand are presented in the tables below to illustrate the structural diversity and key parameters.

Table 1: Crystallographic Data for Selected 3,5-Dinitrobenzoate Coordination Polymers

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Ref. |

|---|---|---|---|---|---|

| 1a | Co(C₇H₃N₂O₆)₂(C₁₀H₈N₂) | Tetragonal | P4₃2₁2 | a = 8.095(1) Å, b = 8.095(1) Å, c = 46.283(6) Å | researchgate.net |

| 1b | Co(C₇H₃N₂O₆)₂(C₁₀H₈N₂) | Monoclinic | P2₁/c | a = 22.774(2) Å, b = 11.375(1) Å, c = 22.533(2) Å, β = 104.15(1)° | researchgate.net |

| La(dnb)₃·1.5DMF | La(C₇H₃N₂O₆)₃·1.5(C₃H₇NO) | Triclinic | P-1 | a = 1.4627(6) nm, b = 1.5930(12) nm, c = 1.7099(12) nm, α = 102.590(10)°, β = 92.370(10)°, γ = 117.250(10)° | researchgate.net |

Table 2: Selected Bond Distances (Å) in a Cobalt-3,5-Dinitrobenzoate Coordination Polymer

| Bond | Average Length (Å) |

|---|---|

| Co–N | 2.161 |

| Co–O | 2.108 |

Data from complexes with 4,4'-bipyridine as an auxiliary ligand. researchgate.net

Applications in Advanced Materials Science

High-Energy Density Materials and Energetic Formulations

4-Azido-3,5-dinitrobenzoic acid and its derivatives are of significant interest in the field of high-energy density materials (HEDMs) due to their potential to deliver superior energetic performance.

The design of high-performance energetic materials based on this compound analogues, such as 4-azido-3,5-dinitropyrazole (AzDNP), revolves around several key principles aimed at enhancing energy output while maintaining acceptable safety characteristics. rsc.org A primary strategy involves increasing the nitrogen and oxygen content within the molecular structure. rsc.orgenergetic-materials.org.cn The presence of the azido (B1232118) (–N₃) and nitro (–NO₂) groups in the parent molecule already contributes to a high energy content. rsc.org

Further functionalization is a common approach to fine-tune the properties of these materials. For instance, connecting the energetic core to other nitrogen-rich moieties, like 5-nitramino-1,2,4-oxadiazole, can further enhance the energetic properties. rsc.org The formation of energetic salts by reacting the acidic precursor with various nitrogen-rich bases is another effective strategy. rsc.orgresearchgate.net This approach not only modulates the energetic performance but can also improve thermal stability and reduce sensitivity, making the resulting materials more practical for application. rsc.orgresearchgate.net The goal is to create a high density, which is a critical factor for achieving high detonation performance. rsc.org A positive oxygen balance is also a desirable trait, as it ensures more complete combustion of the material, releasing more energy. rsc.org

A clear relationship exists between the molecular structure of this compound derivatives and their energetic performance, specifically their detonation velocity (D) and detonation pressure (P). These two parameters are key indicators of the explosive power of a material. wikipedia.org

The parent energetic compounds themselves, without salt formation, can also exhibit impressive performance. For instance, a derivative of 4-azido-3,5-dinitropyrazole linked to a 5-nitramino-1,2,4-oxadiazole moiety demonstrated a detonation velocity of 8734 m/s and a high detonation pressure of 33.9 GPa. rsc.orgresearchgate.net The structure-property relationship can be further understood by analyzing intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence the crystal packing and density of the material, thereby affecting its detonation performance. mdpi.com

Table 1: Detonation Properties of Selected Energetic Compounds

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|

| Hydroxylammonium salt of a 4-azido-3,5-dinitropyrazole derivative rsc.orgresearchgate.net | 8961 | 33.0 |